molecular formula C14H17N5O3 B14006745 Ethyl 2-[(5-amino-1-benzyltriazol-4-yl)methylamino]-2-oxoacetate CAS No. 50486-80-1

Ethyl 2-[(5-amino-1-benzyltriazol-4-yl)methylamino]-2-oxoacetate

Cat. No.: B14006745
CAS No.: 50486-80-1
M. Wt: 303.32 g/mol
InChI Key: ZBLUTWXQFJTHRW-UHFFFAOYSA-N
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Description

Acetic acid, [[[5-amino-1-(phenylmethyl)-1h-1,2,3-triazol-4-yl]methyl]amino]oxo-, ethyl ester is a complex organic compound that belongs to the class of triazoles Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, [[[5-amino-1-(phenylmethyl)-1h-1,2,3-triazol-4-yl]methyl]amino]oxo-, ethyl ester typically involves multiple steps. One common method is the cycloaddition reaction between azides and alkynes to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions followed by purification processes such as crystallization and chromatography. The reaction conditions are optimized to ensure high yield and purity, often involving the use of specialized reactors and catalysts.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, [[[5-amino-1-(phenylmethyl)-1h-1,2,3-triazol-4-yl]methyl]amino]oxo-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the triazole ring or other functional groups.

    Substitution: The amino and ester groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Acetic acid, [[[5-amino-1-(phenylmethyl)-1h-1,2,3-triazol-4-yl]methyl]amino]oxo-, ethyl ester has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid, [[[5-amino-1-(phenylmethyl)-1h-1,2,3-triazol-4-yl]methyl]amino]oxo-, ethyl ester involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid, [[[5-amino-1-(phenylmethyl)-1h-1,2,3-triazol-4-yl]methyl]amino]oxo-, methyl ester
  • Acetic acid, [[[5-amino-1-(phenylmethyl)-1h-1,2,3-triazol-4-yl]methyl]amino]oxo-, propyl ester

Uniqueness

The uniqueness of acetic acid, [[[5-amino-1-(phenylmethyl)-1h-1,2,3-triazol-4-yl]methyl]amino]oxo-, ethyl ester lies in its specific functional groups and their arrangement. This structure imparts unique chemical properties and reactivity, making it suitable for specific applications that other similar compounds may not be able to achieve.

Properties

CAS No.

50486-80-1

Molecular Formula

C14H17N5O3

Molecular Weight

303.32 g/mol

IUPAC Name

ethyl 2-[(5-amino-1-benzyltriazol-4-yl)methylamino]-2-oxoacetate

InChI

InChI=1S/C14H17N5O3/c1-2-22-14(21)13(20)16-8-11-12(15)19(18-17-11)9-10-6-4-3-5-7-10/h3-7H,2,8-9,15H2,1H3,(H,16,20)

InChI Key

ZBLUTWXQFJTHRW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NCC1=C(N(N=N1)CC2=CC=CC=C2)N

Origin of Product

United States

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